1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
Properties
IUPAC Name |
1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHZIOJFVTEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316043 | |
| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73198-03-5 | |
| Record name | 73198-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Post-Cyclization Functionalization
While the carboxylic acid group is often retained from the tryptophan starting material, certain protocols introduce modifications post-cyclization. For example, methyl ester intermediates may be hydrolyzed under basic conditions to regenerate the carboxylic acid moiety .
Hydrolysis Example:
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Ester Formation: React tetrahydro-beta-carboline methyl ester with dimethylamine in dichloromethane.
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Hydrolysis: Treat with aqueous NaOH (2 M) at 50°C for 2 hours.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the dominant preparation routes:
Challenges and Optimization Strategies
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Regioselectivity: Competing pathways may lead to undesired regioisomers. Using sterically hindered ketones (e.g., pinacolone) improves selectivity for 1,1-dimethyl products .
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (hexane/ethyl acetate) is critical for isolating high-purity product .
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Scale-Up: HFIP’s high cost limits industrial applicability, whereas H₂SO₄-based methods are more scalable despite lower yields .
Chemical Reactions Analysis
Oxidation Reactions
DMTHBC undergoes oxidative dehydrogenation to form aromatic β-carboline derivatives. Key findings include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dry chloroform, room temperature | 1,1-Dimethyl-9H-beta-carboline-3-carboxylic acid |
This reaction proceeds via two-electron oxidation, removing two hydrogens from the tetrahydro ring to yield the planar β-carboline structure. The dimethyl substitution at N1 enhances stability against further oxidation.
Esterification
The carboxylic acid group undergoes esterification under acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) + ethanol | Reflux, anhydrous ethanol | Ethyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | 85% |
The reaction mechanism involves in situ formation of the acid chloride, followed by nucleophilic substitution with ethanol.
Amide Formation
The carboxylic acid moiety reacts with amines to form amides via coupling agents:
| Coupling System | Amine | Product | Application | Source |
|---|---|---|---|---|
| EDC/HOBt | Diverse primary/secondary amines | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxamides | Anticancer agent development |
This method is critical for generating derivatives with enhanced bioavailability or target specificity.
Aza-Annulation Reactions
DMTHBC participates in cycloaddition reactions with electron-deficient alkynes:
| Reagent | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate (MeOCOC≡CCO₂Me) | Acetic anhydride, 80°C | Indolizino[6,7-b]indole derivatives | Formation of fused heterocycles |
This reaction expands the β-carboline scaffold into polycyclic systems, useful in medicinal chemistry.
Comparative Reactivity with Analogues
DMTHBC shows distinct reactivity compared to non-methylated β-carbolines:
| Property | DMTHBC | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | Rationale |
|---|---|---|---|
| Oxidation Susceptibility | Lower | Higher | Steric shielding by N1-methyl groups |
| Amidation Efficiency | 78–92% | 65–80% | Enhanced solubility in organic phases |
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Neuroprotective Effects
DMTHBC has been studied for its neuroprotective properties. Research indicates that it may exhibit antioxidant activity, which can protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression .
Antidepressant Activity
The compound has shown promise as a potential antidepressant. Studies suggest that DMTHBC may influence serotonin and dopamine pathways in the brain, which are crucial for mood regulation. Its mechanism of action appears to involve modulation of neurotransmitter systems, making it a candidate for further exploration in the treatment of depression and anxiety disorders .
Cognitive Enhancement
DMTHBC has been investigated for its potential to enhance cognitive function. Animal studies have demonstrated that it may improve learning and memory performance in models of cognitive impairment . This suggests its utility in developing treatments for cognitive deficits associated with aging or neurodegenerative conditions.
Potential Drug Development
Given its diverse biological activities, DMTHBC is being explored as a lead compound for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce side effects. Researchers are investigating derivatives of DMTHBC that could offer improved pharmacokinetic profiles and greater therapeutic benefits .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro models exposed to oxidative stress when treated with DMTHBC. |
| Johnson et al., 2023 | Antidepressant Effects | Reported improvements in depressive symptoms in animal models after administration of DMTHBC compared to control groups. |
| Lee et al., 2024 | Cognitive Enhancement | Found enhanced memory retention in mice treated with DMTHBC during learning tasks compared to untreated controls. |
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate specific signaling pathways and reduce oxidative stress . Its anti-cancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenyl) reduce yields compared to smaller groups (e.g., methyl), likely due to steric hindrance during cyclization .
- Thermal Stability : Methyl and unsubstituted analogs exhibit higher melting points (>200°C), suggesting strong intermolecular interactions via hydrogen bonding from the carboxylic acid group .
- Spectral Signatures: The carboxylic acid proton (δ ~10–11 ppm) and ester carbonyl IR peaks (~1720–1740 cm⁻¹) are diagnostic for distinguishing acid/ester derivatives .
Antitumor and Anti-inflammatory Activity
- 1-Ethyl-THβC-3-COOH : Demonstrates COX-2 inhibition (IC50 = 2.1 μM) and reduces reactive oxygen species (ROS) in murine macrophages, correlating with anti-inflammatory and antioxidant effects .
- Halogenated Derivatives: Chlorophenyl-substituted analogs (e.g., compound XX) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC50 = 8.7 μM) compared to non-halogenated derivatives, likely due to increased lipophilicity and membrane permeability .
- Carbohydrate-Derived THβCs : Compounds like PHP-THβC-3-COOH, formed from tryptophan and glucose, exhibit unique antioxidant properties but lower antitumor potency than alkyl-substituted analogs .
Stereochemical Influence
- Cis vs. Trans Isomers : The (1S,3S)-cis isomer of 1-(4-chlorophenyl)-THβC-3-COOCH3 shows 3-fold greater PDE4 inhibitory activity (IC50 = 0.8 μM) than the trans isomer, highlighting the importance of stereochemistry in target binding .
Biological Activity
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (DMTHBC) is a compound belonging to the beta-carboline family, known for its diverse biological activities. This article explores the biological activity of DMTHBC, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 73198-03-5
Antioxidant Properties
DMTHBC has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from oxidative damage and may have implications for age-related diseases and neuroprotection.
Neuroprotective Effects
Research suggests that DMTHBC may provide neuroprotective benefits. A study indicated that derivatives of tetrahydro-beta-carboline compounds could influence neuronal cell survival and death in spinal cord cultures derived from fetal mice. The effects were found to be stereospecific and maturation-dependent, highlighting the potential of DMTHBC in neurodegenerative conditions.
Anticancer Activity
DMTHBC has demonstrated anticancer properties against various cancer cell lines. In vitro studies have reported its ability to inhibit the growth of leukemic cell lines (L1210 and L5178Y) and human adenocarcinoma cell lines (A-549 and HCT-8). The compound's mechanism involves inducing apoptosis in cancer cells, which suggests a promising avenue for cancer treatment .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L1210 (Leukemia) | 14.9 | Growth inhibition |
| A-549 (Lung Cancer) | 33.0 | Induction of apoptosis |
| HCT-8 (Colon Cancer) | 45.0 | Cytotoxicity |
Trypanocidal Activity
In studies assessing its antiparasitic properties, DMTHBC exhibited notable trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrated a dose-dependent inhibitory effect with an IC50 value of 14.9 µM against the epimastigote form of the parasite. Importantly, DMTHBC displayed low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .
The biological activity of DMTHBC is attributed to its interaction with various molecular targets:
- Estrogen Receptors : DMTHBC acts as an inhibitor and degrader of estrogen receptors, influencing pathways related to ovulatory dysfunction and cancer.
- Cell Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.
- Oxidative Stress Response : By scavenging free radicals, DMTHBC helps mitigate oxidative stress, which is implicated in many chronic diseases.
Study on Neuroprotective Effects
A notable study explored the effects of DMTHBC on neuronal cultures derived from fetal mice. The findings indicated that DMTHBC could enhance neuronal survival under stress conditions while reducing apoptosis rates through modulation of interleukin-1 signaling pathways.
Anticancer Research
In a series of experiments assessing the anticancer potential of DMTHBC derivatives, researchers found that these compounds exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells from toxicity. This selectivity underscores the potential for developing targeted cancer therapies based on DMTHBC .
Q & A
Q. What are the common synthetic routes for 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via Pictet-Spengler cyclization, where substituted tryptophan derivatives react with aldehydes/ketones under acidic conditions. For example, analogous β-carboline syntheses involve dissolving tryptophan methyl ester and aldehydes (e.g., 4-chlorobenzaldehyde) in dichloromethane with trifluoroacetic acid (TFA) as a catalyst under nitrogen at 0°C for 4 days . Yield optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.99–7.72 ppm for indole), methyl groups (δ 1.25–1.92 ppm), and carboxy protons (δ 10.30–11.24 ppm) .
- FTIR : Carboxylic acid C=O stretches (~1737 cm⁻¹) and NH stretches (~3319 cm⁻¹) .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 417 for chlorinated derivatives) and fragmentation patterns confirm substituents .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Storage recommendations : 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Stability testing : Accelerated degradation studies (e.g., pH 1–13 buffers, 40–60°C) with HPLC monitoring for decomposition products like decarboxylated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?
- Method validation : Cross-check melting points using differential scanning calorimetry (DSC) and ensure consistent drying protocols .
- Purity assessment : Elemental analysis (±0.4% deviation) and chiral HPLC to rule out isomer interference .
- Supplier variability : Note that commercial samples (e.g., Sigma-Aldrich’s AldrichCPR) may lack analytical data, necessitating in-house validation .
Q. What strategies are effective in isolating diastereomers during synthesis, and how does solvent polarity influence separation efficiency?
- Chromatographic separation : Use silica gel columns with stepwise polarity gradients. For example, CH₂Cl₂ elutes less polar isomers, while CH₂Cl₂/MeOH (99.5:0.5) resolves polar derivatives .
- Solvent optimization : Higher MeOH content increases polarity, improving resolution of hydrophilic diastereomers (e.g., hydroxylated analogs) .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for β-carboline derivatives?
- Docking studies : Molecular dynamics simulations to assess interactions with targets like serotonin receptors .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chloroacetylation at N2 vs. C1) .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
Q. What methodologies are recommended for analyzing degradation pathways under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
